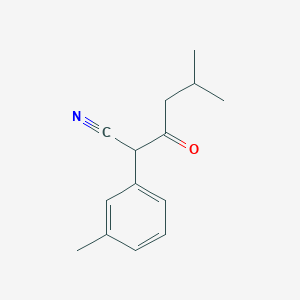
alpha-(3-Methyl phenyl)-3-methylbutanoyl acetonitrile
Cat. No. B8509882
M. Wt: 215.29 g/mol
InChI Key: WXJWHURYWZCZRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04469688
Procedure details


To a solution of 2.99 g (0.13 g. atm) of sodium in 50 ml of absolute ethanol, heated to 60° C., was added 11.81 g (0.09 m) of 3-methyl-benzyl cyanide followed by the slow addition, over a period of 20 minutes of 31.27 g (0.24 m) of ethyl isovalerate. The reaction mixture was heated under reflux overnight (18 hrs.). During this period the color of the solution turned from yellow to dark orange. After approximately 70 ml of solvent and excess of ethyl valerate was removed by distillation, 75 ml of toluene was added and additional 30 ml of the solvent was removed by heating the mixture to 112° C. The reaction mixture was cooled, diluted with 100 ml of toluene and was washed twice with water. The aqueous extracts were combined and acidified with 6N hydrochloric acid. The product was extracted in 300 ml of methylene chloride. The organic extract was washed with water, dried over magnesium sulfate and was concentrated under vacuum to afford 18.56 g of orange colored oil. Crystallization from ethyl acetate hexane solution afforded 14.0 g. of a white solid. m.p. 46.5°-50° C.



Identifiers


|
REACTION_CXSMILES
|
[Na].[CH3:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[CH2:6][C:7]#[N:8].[C:12](OCC)(=[O:17])[CH2:13][CH:14]([CH3:16])[CH3:15]>C(O)C>[CH3:2][C:3]1[CH:4]=[C:5]([CH:6]([C:12](=[O:17])[CH2:13][CH:14]([CH3:16])[CH3:15])[C:7]#[N:8])[CH:9]=[CH:10][CH:11]=1 |^1:0|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
11.81 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(CC#N)C=CC1
|
Step Three
|
Name
|
|
|
Quantity
|
31.27 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(C)C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
112 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux overnight (18 hrs.)
|
|
Duration
|
18 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
During this period the color of the solution turned
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After approximately 70 ml of solvent and excess of ethyl valerate was removed by distillation, 75 ml of toluene
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
additional 30 ml of the solvent was removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with 100 ml of toluene
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed twice with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted in 300 ml of methylene chloride
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic extract
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C=C(C=CC1)C(C#N)C(CC(C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 18.56 g | |
| YIELD: CALCULATEDPERCENTYIELD | 95.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

